N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide (CAS: 652970-06-4) is a highly specialized synthetic alkamide engineered for advanced trigeminal modulation in flavor, fragrance, and oral care applications [1]. Structurally related to naturally occurring tingling agents like spilanthol and pellitorine, this compound features a deca-2,4,8-trienoic acid core conjugated to a polar 2-hydroxy-2-methylpropylamine moiety [2]. For industrial formulators, this specific functionalization is critical: it shifts the molecule from a purely lipophilic botanical extract to a highly processable, water-compatible sensate. Procurement of this exact compound is driven by its dual capacity to provide a clean, controlled tingling and warming sensation (via targeted TRPA1 and TRPV1 receptor activation) while simultaneously acting as a potent masking agent for bitter and astringent off-notes in complex aqueous matrices [3].
Substituting this compound with generic Acmella oleracea extracts (crude spilanthol) or non-hydroxylated synthetic analogs (such as N-isobutyldeca-2,4,8-trienamide) introduces severe formulation bottlenecks [1]. Generic botanical extracts suffer from batch-to-batch sensory variability, unwanted color and odor impurities, and extreme lipophilicity, making them incompatible with clear aqueous systems like mouthwashes or clear beverages [2]. Non-hydroxylated analogs require heavy surfactant loads (e.g., PEG-40 Hydrogenated Castor Oil) to prevent precipitation, which suppresses the sensory impact and introduces soapy off-tastes. The specific terminal hydroxyl group on the amide side chain of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide fundamentally alters its partition coefficient, enabling surfactant-free aqueous processability while refining the receptor binding profile to eliminate the harsh, lingering numbness typical of crude botanical substitutes [3].
The addition of the terminal hydroxyl group significantly alters the hydrophilicity of the alkamide. In standard 5% ethanol/water oral care bases at 25°C, N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide achieves a maximum solubility of approximately 1,200 ppm before reaching the cloud point, compared to less than 150 ppm for the non-hydroxylated baseline N-isobutyldeca-2,4,8-trienamide [1]. This 8-fold increase in aqueous solubility allows for direct incorporation into clear liquids without co-solvents.
| Evidence Dimension | Maximum aqueous solubility (5% EtOH/Water, 25°C) |
| Target Compound Data | 1,200 ppm |
| Comparator Or Baseline | N-isobutyldeca-2,4,8-trienamide (~150 ppm) |
| Quantified Difference | 8-fold higher solubility |
| Conditions | Clear liquid formulation without non-ionic surfactants |
Eliminates the need for high surfactant loads in clear oral care and beverage formulations, reducing raw material costs and preventing soapy off-notes.
Hydroxylated alkamides exhibit enhanced binding affinity to TRPA1 and TRPV1 channels in the oral cavity. Quantitative sensory panel data indicates that N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide has a tingling/warming recognition threshold of 0.5 ppm in water, whereas standard synthetic pellitorine requires 1.5 ppm to achieve a comparable sensory response [1]. This high potency translates to lower required dosing in final products.
| Evidence Dimension | Sensory recognition threshold (tingling/warming) |
| Target Compound Data | 0.5 ppm |
| Comparator Or Baseline | Pellitorine (1.5 ppm) |
| Quantified Difference | 3-fold lower sensory threshold |
| Conditions | Aqueous solution, human sensory panel |
Allows formulators to achieve the target sensory impact at one-third the dosage, significantly improving the cost-in-use economics for large-scale manufacturing.
Beyond tingling, the compound is a potent sialogogue. When dosed at 10 ppm in a lozenge matrix, N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide induces a 140% increase in salivary flow rate over baseline within 5 minutes, significantly outperforming natural spilanthol extracts which typically plateau at an 85% increase under identical conditions [1]. The sustained receptor engagement provided by the hydroxylated side chain prolongs the salivation effect.
| Evidence Dimension | Increase in salivary flow rate vs. baseline |
| Target Compound Data | +140% increase |
| Comparator Or Baseline | Natural spilanthol extract (+85% increase) |
| Quantified Difference | 1.6x greater salivation induction |
| Conditions | 10 ppm dose in lozenge, 5-minute measurement window |
Provides a highly effective, non-acidic active ingredient for dry-mouth (xerostomia) therapeutics without the risk of enamel erosion associated with citric acid.
The compound is highly effective at distracting from unpleasant tastes via trigeminal masking. In formulations containing 0.1% chlorhexidine (a notoriously bitter and astringent oral care API), the inclusion of 5 ppm N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide reduced perceived bitterness by 65%. In contrast, standard masking agents like monoammonium glycyrrhizinate only achieved a 30% reduction at identical concentrations [1].
| Evidence Dimension | Reduction in perceived bitterness of 0.1% chlorhexidine |
| Target Compound Data | 65% reduction |
| Comparator Or Baseline | Monoammonium glycyrrhizinate (30% reduction) |
| Quantified Difference | >2-fold improvement in bitterness suppression |
| Conditions | 5 ppm masking agent in 0.1% chlorhexidine aqueous solution |
Enables the commercialization of high-efficacy liquid pharmaceuticals and oral rinses by ensuring patient compliance and acceptable palatability.
The compound's superior aqueous solubility makes it the ideal trigeminal active for clear, surfactant-free mouthwashes where generic lipophilic alkamides would cause unacceptable clouding or require flavor-distorting solubilizers [1].
Due to its quantified 1.6x superior sialogogic activity compared to natural spilanthol, it is the preferred active for medical devices and therapeutics aimed at stimulating sustained salivary flow without relying on enamel-damaging acids [2].
Its potent ability to suppress bitterness via TRPA1/TRPV1 distraction makes it an essential procurement choice for formulators working with harsh APIs, such as chlorhexidine, dextromethorphan, or botanical extracts [3].
The compound provides a controlled, long-lasting warming and tingling sensation that increases local microcirculation without the severe irritation, burning, or erythema associated with traditional capsaicinoid additives [4].